molecular formula C6H4F6O B074952 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one CAS No. 1422-36-2

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

Cat. No. B074952
CAS RN: 1422-36-2
M. Wt: 206.09 g/mol
InChI Key: NXASNTUMEFAWRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one involves the use of trifluoronitrosomethane as a reactive enophile in ene reactions, forming various N-alkenyl-N-trifluoromethylhydroxylamines. These reactions occur through the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen under specific conditions (Barlow, Haszeldine, & Murray, 1980). Additionally, a one-pot synthesis approach has been developed for 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane, which are key intermediates for further transformations into gem-difluoro enones or substituted fluorophenols (Lefebvre, Brigaud, & Portella*, 1998).

Molecular Structure Analysis

Structural and conformational studies of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one derivatives, such as thiazole derivatives, have been performed using various spectroscopic methods. Geometry optimization and prediction of vibrational and magnetic properties were carried out using ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations to assist in the spectroscopic analysis, providing insights into the molecular structure and its implications on reactivity (Buceta et al., 2004).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including nucleophilic 5-endo-trig cyclizations with a nucleophilic nitrogen, oxygen, sulfur, or carbon atom. These reactions provide a versatile method for synthesizing indolines, indoles, pyrrolidines, tetrahydrofurans, and other fluorinated one-carbon units, highlighting the compound's role in expanding the toolbox for synthetic organic chemistry (Ichikawa et al., 2008).

Scientific Research Applications

  • Synthesis of Imines and Heterocyclic Compounds :

    • This compound reacts with anilines to yield imines, which are further used to synthesize various heterocyclic derivatives like 1,4-dihydropyridinium and benzodiazepine derivatives (Haas, Lieb, & Schelvis, 1997).
    • It is also utilized in the synthesis of thiazole derivatives, which have been structurally and conformationally analyzed (Buceta et al., 2004).
  • Photosynthetic Inhibition Activity :

    • The compound's reaction with aminothiocarbonyls leads to thiazole derivatives, some of which show significant inhibitory potency on photosystem II activity (Boyer et al., 2006).
  • Preparation and Characterization of Derivatives :

    • It has been used in the synthesis of new trifluoromethyl 2-mercapto-1,3-thiadiazole derivatives and their tautomeric studies (Coyanis et al., 2002).
    • Synthesis of heterocyclic compounds using derivatives of this compound has also been reported, focusing on structural and functional properties (Kobayashi, Ando, & Kumadaki, 1978).
  • Kinetic Studies and Isomerization Reactions :

    • The rearrangement and isomerization reactions of derivatives of this compound have been studied, showing the stability of different isomers in various conditions (Tordeux et al., 2001).
  • Reactions with Other Chemicals :

    • Investigations into its reactions with other chemicals like trifluoronitrosomethane have been conducted, showing the formation of various derivatives and adducts (Barlow, Haszeldine, & Murray, 1980).

Safety And Hazards

The safety and hazards associated with “5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one” are not specified in the search results .

Future Directions

The future directions for the use and study of “5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one” are not specified in the search results .

properties

IUPAC Name

5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASNTUMEFAWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467236
Record name 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one

CAS RN

1422-36-2
Record name 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Abele, A Haas, M Lieb, M Schelvis - Journal of fluorine chemistry, 1997 - Elsevier
2,2-Bis(trifluoromethyl)-4-methyl-2,5-dihydrothiophene (5), 2,2-bis(trifluoromethyl)-4-methyl-2,5-dihydroselenophene (6), 2-trifluoromethyl-2,4-dimethyl-2,5-dihydrothiophene (7) and 2-…
Number of citations: 7 www.sciencedirect.com
A Haas, M Lieb, M Schelvis - Journal of fluorine chemistry, 1997 - Elsevier
5,5,5-trifluoro-4-trifluoromethyl-pent-3-en-2-one (1) and 5,5,5-trifluoro-4-methyl-pent-3-en-2-one (2) are reacted with a number of ring-substituted anilines to give the corresponding …
Number of citations: 17 www.sciencedirect.com
C Boyer, G Finazzi, P Laurent, A Haas… - Journal of fluorine …, 2006 - Elsevier
The reaction of 5,5,5-trifluoro-4-trifluoromethyl-pent-3-en-2-one with aminothiocarbonyls yielded aminothiourea precursors which readily cyclised to the corresponding thiazole …
Number of citations: 8 www.sciencedirect.com

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